Cas no 1305320-64-2 (tert-butyl 3-bromo-4-methyl-indole-1-carboxylate)

Tert-butyl 3-bromo-4-methyl-indole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in constructing indole-based scaffolds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage, while the bromo and methyl substituents at the 3- and 4-positions, respectively, offer selective reactivity for further functionalization. This compound is commonly employed in pharmaceutical and agrochemical research, enabling efficient derivatization through cross-coupling or nucleophilic substitution reactions. Its well-defined structure and high purity make it a reliable building block for complex heterocyclic systems. The product is typically supplied as a crystalline solid, ensuring consistent performance in synthetic applications.
tert-butyl 3-bromo-4-methyl-indole-1-carboxylate structure
1305320-64-2 structure
Product Name:tert-butyl 3-bromo-4-methyl-indole-1-carboxylate
CAS No:1305320-64-2
MF:C14H16BrNO2
MW:310.186343193054
MDL:MFCD18911743
CID:1056589
PubChem ID:73553892
Update Time:2025-06-12

tert-butyl 3-bromo-4-methyl-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-bromo-4-methyl-1H-indole-1-carboxylate
    • N-Boc-3-bromo-4-methylindole
    • 2-Methyl-2-propanyl 3-bromo-4-methyl-1H-indole-1-carboxylate
    • tert-butyl 3-bromo-4-methyl-indole-1-carboxylate
    • AS-31885
    • AMY31714
    • DB-062757
    • 1305320-64-2
    • AKOS022183119
    • TERT-BUTYL 3-BROMO-4-METHYLINDOLE-1-CARBOXYLATE
    • MFCD18911743
    • SY014193
    • A888723
    • 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester
    • SB73948
    • SCHEMBL23748055
    • DTXSID401153026
    • MDL: MFCD18911743
    • Inchi: 1S/C14H16BrNO2/c1-9-6-5-7-11-12(9)10(15)8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3
    • InChI Key: QWVXXRZFCVHOPO-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C(=O)OC(C)(C)C)C2C=CC=C(C)C=21

Computed Properties

  • Exact Mass: 309.03600
  • Monoisotopic Mass: 309.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.2A^2
  • XLogP3: 4.3

Experimental Properties

  • PSA: 31.23000
  • LogP: 4.49540

tert-butyl 3-bromo-4-methyl-indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 3-bromo-4-methyl-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1305320-64-2)tert-butyl 3-bromo-4-methyl-indole-1-carboxylate
Order Number:A888723
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):456.0
Email:sales@amadischem.com

Additional information on tert-butyl 3-bromo-4-methyl-indole-1-carboxylate

Research Brief on tert-Butyl 3-Bromo-4-methyl-indole-1-carboxylate (CAS: 1305320-64-2) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl 3-bromo-4-methyl-indole-1-carboxylate (CAS: 1305320-64-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile role as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications.

Recent studies have highlighted the importance of tert-butyl 3-bromo-4-methyl-indole-1-carboxylate as a precursor in the synthesis of indole-based scaffolds, which are widely recognized for their pharmacological properties. Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The bromo and methyl substituents on the indole ring of this compound offer unique reactivity, enabling further functionalization to generate diverse analogs for drug discovery programs.

One notable application of tert-butyl 3-bromo-4-methyl-indole-1-carboxylate is its use in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Researchers have utilized this compound to synthesize novel indole-based kinase inhibitors, demonstrating promising results in preclinical models. The tert-butyl carbamate protecting group in the molecule provides stability during synthetic transformations, while the bromo substituent facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce additional pharmacophores.

In addition to its role in kinase inhibitor development, tert-butyl 3-bromo-4-methyl-indole-1-carboxylate has been employed in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a groundbreaking class of therapeutics that selectively degrade target proteins via the ubiquitin-proteasome system. The indole scaffold of this compound serves as a linker or a core structure in the design of PROTACs, enabling the degradation of disease-relevant proteins with high specificity. Recent publications have reported the successful incorporation of this intermediate into PROTACs targeting oncogenic proteins, showcasing its potential in targeted protein degradation strategies.

From a synthetic chemistry perspective, tert-butyl 3-bromo-4-methyl-indole-1-carboxylate has been optimized for scalable production, with several studies focusing on improving its yield and purity. Green chemistry approaches, such as catalytic bromination and solvent-free reactions, have been explored to enhance the sustainability of its synthesis. These advancements are critical for ensuring the compound's availability for large-scale pharmaceutical applications.

In conclusion, tert-butyl 3-bromo-4-methyl-indole-1-carboxylate (CAS: 1305320-64-2) represents a valuable building block in medicinal chemistry, with demonstrated utility in the synthesis of kinase inhibitors, PROTACs, and other bioactive molecules. Its unique structural features and reactivity make it a versatile tool for drug discovery efforts. Future research is expected to further explore its applications in emerging therapeutic modalities, solidifying its role in the development of next-generation pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1305320-64-2)tert-butyl 3-bromo-4-methyl-indole-1-carboxylate
A888723
Purity:99%
Quantity:5g
Price ($):456.0
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